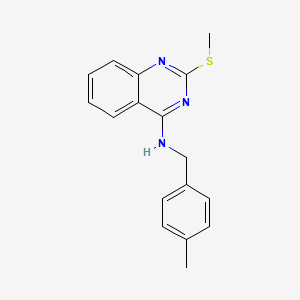

N-(4-methylbenzyl)-2-(methylsulfanyl)-4-quinazolinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinazoline derivatives, including N-(4-methylbenzyl)-2-(methylsulfanyl)-4-quinazolinamine, has been a subject of interest in recent research due to their potential applications. One study reports the synthesis of quinazolines from 2-aminobenzylamines with N-substituted benzylamines using molecular iodine under transition-metal free conditions, which is both economical and environmentally friendly . Another approach for synthesizing quinazoline derivatives involves the S-arylation method, which is noted for its simplicity and high conversion rates . Additionally, a one-step method to access 4(3H)quinazolinimines by reacting phenylchloroimines with 2-aminobenzonitrile has been described, providing a direct route to diverse substituted iminoquinazolines .

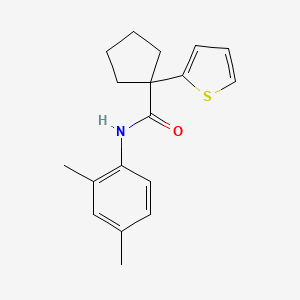

Molecular Structure Analysis

The molecular structure of quinazoline derivatives has been extensively studied. For instance, the crystal structure of a 2-benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one was determined, revealing an orthorhombic system with specific unit cell parameters . This level of structural detail is crucial for understanding the properties and potential interactions of these compounds.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. The intramolecular cyclization of 2-methylsulfanyl-4-oxo-3(4H)-quinazolinyl acetohydrazide to form 1-aminoimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione is one such reaction, which can further participate in acylation and condensation with aromatic aldehydes . These reactions expand the chemical versatility of quinazoline derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The synthesis of heterocyclic immunomodulators from bis(2-(2-aminobenzoylamino)ethyl)disulfane demonstrates the potential biological activity of these compounds, with some derivatives showing immunostimulating activity . The base-promoted synthesis of 2-aryl quinazolines in water highlights the hydrophilic nature of these compounds and presents a more sustainable and economical method for their production .

科学的研究の応用

Medicinal Chemistry and Antibacterial Activity

Quinazoline derivatives, including N-(4-methylbenzyl)-2-(methylsulfanyl)-4-quinazolinamine, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. A review by Tiwary et al. (2016) highlights the importance of quinazoline and its derivatives in developing new potential medicinal agents. Specifically, the study mentions the synthesis of novel quinazolinones with antibacterial activity against various bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, indicating the compound's potential in combating antibiotic resistance Tiwary et al., 2016.

Optoelectronic Applications

The versatility of quinazoline derivatives extends beyond medicinal chemistry into the realm of optoelectronics. Research by Lipunova et al. (2018) explores the application of quinazoline derivatives in electronic devices, highlighting their role in luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). This indicates the compound's potential utility in creating novel materials for advanced technological applications Lipunova et al., 2018.

Cancer Treatment

The review by Ravez et al. (2015) on quinazoline derivatives as anticancer drugs summarizes the discovery and development of quinazoline compounds for cancer treatment. It emphasizes the wide range of biological properties of quinazolines, including their activity against various cancers, showcasing the potential of N-(4-methylbenzyl)-2-(methylsulfanyl)-4-quinazolinamine in oncology Ravez et al., 2015.

Synthetic Chemistry

The synthesis and chemical properties of quinazolines are of significant interest in the field of synthetic chemistry. Faisal and Saeed (2021) discuss various eco-friendly, atom-efficient, multi-component synthetic strategies for creating quinazoline skeletons, underscoring the importance of developing sustainable and efficient methods for synthesizing compounds like N-(4-methylbenzyl)-2-(methylsulfanyl)-4-quinazolinamine Faisal & Saeed, 2021.

特性

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-methylsulfanylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S/c1-12-7-9-13(10-8-12)11-18-16-14-5-3-4-6-15(14)19-17(20-16)21-2/h3-10H,11H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPJPRNBXJILLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2524322.png)

![4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2524324.png)

![(5-chlorothiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2524332.png)

![N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide](/img/structure/B2524333.png)